2-Amino-6-nitrop-cresol monohydrochloride
Description
Significance in Synthetic Organic Chemistry Research
The primary significance of 2-Amino-6-nitro-p-cresol and its derivatives lies in their role as versatile intermediates in organic synthesis, particularly for producing dyes and pigments. google.com The presence of multiple reactive sites on the aromatic ring—the hydroxyl, amino, and nitro groups—allows for a variety of chemical transformations.
Key Research Applications:
Dye Synthesis: Compounds of this class are crucial starting materials for creating specialized dyes. For instance, the related compound 2-amino-4-tert-pentyl-6-nitrophenol is a key intermediate for the metallized dye Orasol Red 2B, which is used in various coatings. google.com The specific arrangement of the functional groups in 2-Amino-6-nitro-p-cresol makes it a candidate for similar applications, where subsequent reactions can modify the functional groups to produce a chromophore with desired coloristic properties.
Intermediate for Complex Molecules: The amino group can be readily diazotized and substituted, while the nitro group can be reduced to a second amino group, opening pathways to complex heterocyclic structures. These transformations are fundamental in building blocks for pharmaceuticals and other fine chemicals. nbinno.comresearchgate.net For example, aminophenol derivatives are important in the pharmaceutical industry for synthesizing various compounds. researchgate.net
Hair Dyes: Closely related nitro-aminophenols are used extensively in both semi-permanent and oxidative hair dye formulations. nbinno.comnbinno.com For example, 2-amino-6-chloro-4-nitrophenol (B3029376) derivatives have been developed as replacements for other dye components due to their ability to produce specific red shades. google.com This highlights the general utility of the nitro-aminophenol scaffold in cosmetic science.
The synthesis of 2-Amino-4-methyl-6-nitrophenol itself can be achieved through the aminolysis of methyl p-nitrophenol. Another common route for related compounds involves the partial reduction of dinitrophenols. ambeed.com
Foundational Principles of Nitro-Aminophenol Chemistry
The chemical behavior of 2-Amino-6-nitro-p-cresol is governed by the interplay of its functional groups on the phenol (B47542) ring.
Reactivity: Aminophenols are chemically reactive, undergoing reactions involving both the amino and hydroxyl groups. researchgate.net Important reactions include:
Alkylation and Acylation: Both the amino and hydroxyl groups can be alkylated or acylated.
Diazonium Salt Formation: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. researchgate.net
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming a diaminophenol derivative, which can then be used in polymerization or cyclization reactions.
Acidity and Basicity: As amphoteric substances, aminophenols can act as weak acids (due to the phenolic hydroxyl group) or weak bases (due to the amino group). researchgate.net The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to unsubstituted p-cresol (B1678582). The hydrochloride salt form of the title compound confirms the basic character of the amino group, which readily accepts a proton from hydrochloric acid. researchgate.net
Historical Context of Chemical Investigations on Related Cresolic Structures
The study of organic chemistry as a formal discipline began in the early 19th century. libretexts.org Jöns Jacob Berzelius first used the term "organic chemistry" in 1806 for compounds derived from biological sources. libretexts.org A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, overturning the theory of vitalism. libretexts.orgbookdown.org
The investigation of aromatic compounds like phenols and cresols followed the isolation of benzene (B151609) by Michael Faraday in 1825. bookdown.org The development of electrophilic aromatic substitution reactions, such as nitration, allowed for the synthesis of a vast array of substituted aromatic compounds. masterorganicchemistry.com
Early Dye Synthesis: The synthesis of mauveine by William Henry Perkin in 1856 from aniline (B41778), a related aromatic amine, marked the beginning of the synthetic dye industry. This spurred intense investigation into the modification of aromatic compounds like phenols and cresols through nitration and amination to create new colors.
Nitrophenols and Aminophenols: The reduction of nitrophenols to aminophenols became a standard synthetic procedure. wikipedia.org For example, 4-aminophenol (B1666318) can be produced by the nitration of phenol followed by reduction with iron. wikipedia.org These aminophenols were recognized for their commercial importance as photographic developers and as intermediates for dyes and pharmaceuticals. researchgate.net
Free Radicals: In 1900, Moses Gomberg's discovery of the triphenylmethyl radical demonstrated that carbon was not always tetravalent, opening up the field of organic free radical chemistry. acs.org This discovery was a fundamental shift in understanding chemical reactivity and structure. acs.org
The study of 2-Amino-6-nitro-p-cresol and its relatives is a direct extension of this historical work, applying established reactions like nitration and amination to more substituted aromatic rings to create molecules with specific properties for modern applications.
Data Tables
Table 1: Physicochemical Properties of 2-Amino-4-methyl-6-nitrophenol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H8N2O3 | nih.gov |
| Molar Mass | 168.15 g/mol | nih.gov |
| Appearance | Yellow to orange crystal or powder | |
| Melting Point | 119-142 °C | |
| Boiling Point (Predicted) | 299.1 ± 40.0 °C | |
| pKa (Predicted) | 7.19 ± 0.38 |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| 2-Amino-6-nitro-p-cresol | 2-Amino-4-methyl-6-nitrophenol | 2-Amino-6-nitro-4-methylphenol |
| p-Cresol | 4-Methylphenol | |
| 2-amino-4-tert-pentyl-6-nitrophenol | 2-Amino-4-(2-methylbutan-2-yl)-6-nitrophenol | 4-tertiary amyl-2-amino-6-nitrophenol |
| 2-amino-6-chloro-4-nitrophenol | 2-Amino-6-chloro-4-nitrophenol | |
| 4-aminophenol | 4-Aminophenol | p-Aminophenol |
| Benzene | Benzene | |
| Urea | Urea |
Properties
IUPAC Name |
2-amino-4-methyl-6-nitrophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-2-5(8)7(10)6(3-4)9(11)12;/h2-3,10H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKCGAGCUDMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232600 | |
| Record name | 2-Amino-6-nitrop-cresol monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-85-8 | |
| Record name | Phenol, 2-amino-4-methyl-6-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-nitrop-cresol monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-nitrop-cresol monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-nitrop-cresol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-amino-4-methyl-6-nitrophenol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422FSP3ULM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Pathways for 2 Amino 6 Nitrop Cresol Monohydrochloride
Established Synthetic Routes and Optimizations
The traditional synthesis of 2-Amino-6-nitro-p-cresol initiates with p-cresol (B1678582), which undergoes sequential nitration and reduction reactions.
Nitration of Precursor Molecules
The first critical step is the electrophilic aromatic substitution to introduce a nitro group onto the p-cresol ring. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on p-cresol primarily guide the incoming nitro group to the positions ortho to the hydroxyl group.
Direct nitration of p-cresol using a mixture of nitric acid and sulfuric acid is a common method. rsc.org However, this process can lead to the formation of isomeric byproducts and oxidation products. core.ac.uk The reaction conditions, such as temperature and acid concentration, must be carefully controlled to maximize the yield of the desired 2-nitro-p-cresol. For instance, nitration of p-cresol in 68–72% sulfuric acid can involve ipso substitution at the methyl-bearing carbon, followed by an acid-catalyzed rearrangement to yield 4-methyl-2-nitrophenol (B89549) (2-nitro-p-cresol). rsc.org A patent describes a process for nitrating para-cresol using an aqueous solution of nitric acid and sulfuric acid at temperatures between 0°C and 60°C to produce meta-nitro-para-cresol (2-nitro-p-cresol). google.com
An alternative approach involves the initial nitrosation of p-cresol to form 2-nitroso-p-cresol, which is then oxidized to 2-nitro-p-cresol. rsc.orgchemicalbook.com This two-step sequence can offer greater selectivity, as studies have shown that acid-catalyzed nitrosation of p-cresol followed by rapid oxidation yields only the 2-nitro product. rsc.org
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| p-Cresol | Nitric Acid, Sulfuric Acid | 68-72% H₂SO₄ | 2-Nitro-p-cresol | - | rsc.org |
| p-Cresol | Nitric Acid, Sulfuric Acid, Water | 0°C to 60°C | 2-Nitro-p-cresol | - | google.com |
| p-Cresol | Nitrous Acid (for nitrosation), followed by Nitric Acid (for oxidation) | Nitrosation at 0°C | 2-Nitro-p-cresol | - | rsc.orgchemicalbook.com |
| 2-Nitro-p-cresol | Nitric Acid | Liquid phase | 2,6-Dinitro-p-cresol (B1206616) | 89.32% | google.com |
This table summarizes various nitration methods for cresol (B1669610) derivatives.
Amination Reactions
Once 2-nitro-p-cresol is obtained, the next step is the reduction of the nitro group to an amino group to form 2-amino-p-cresol. This transformation is a staple in synthetic organic chemistry, with several reliable methods available.
Catalytic hydrogenation is a highly effective method. The reduction of 4-methyl-2-nitrophenol (2-nitro-p-cresol) to 2-amino-4-methylphenol (B1222752) (2-amino-p-cresol) can be achieved with 100% yield using hydrogen gas with a palladium on activated carbon (Pd/C) catalyst in methanol (B129727) at room temperature. chemicalbook.com Other hydrogenation catalysts such as platinum, nickel, or other noble metals can also be employed. google.com
Another common method is the selective reduction of a dinitro precursor. For example, 2,4-dinitrophenol (B41442) can be partially reduced to 2-amino-4-nitrophenol (B125904) using sodium sulfide (B99878) in an aqueous ammonia (B1221849) solution. orgsyn.org A similar strategy can be applied to dinitrocresols. The reduction of 2,4-dinitrophenol can also be accomplished using hydrosulfides in an aqueous alkaline solution, where careful control of the pH between 7 and 9.5 is crucial to ensure selectivity and good yield. google.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 4-Methyl-2-nitrophenol | Hydrogen, 10% Pd/C | Methanol, 23°C, 5 h | 2-Amino-4-methylphenol | 100% | chemicalbook.com |
| 2,4-Dinitrophenol | Sodium Sulfide, Ammonium (B1175870) Chloride, Aqueous Ammonia | 70°C to 85°C | 2-Amino-4-nitrophenol | 64-67% | orgsyn.org |
| 2,4-Dinitrophenol | Hydrosulfide | Aqueous alkaline solution (pH 7-9.5), 50-80°C | 2-Amino-4-nitrophenol | - | google.com |
This table presents established methods for the reduction of nitrophenols to aminophenols.
The synthesis of the target molecule, 2-amino-6-nitro-p-cresol, requires a different starting material, namely a dinitrocresol, such as 2,6-dinitro-p-cresol. One of the two nitro groups would then be selectively reduced. This selective reduction is challenging but can be achieved using specific reagents like sodium sulfide or stannous chloride, where reaction conditions are tuned to favor the reduction of one nitro group over the other. The differing electronic environments of the two nitro groups (one ortho to the hydroxyl group, the other para to the methyl group) can be exploited to achieve this selectivity.
Salt Formation and Monohydrochloride Preparation
The final step in the sequence is the conversion of the free base, 2-amino-6-nitro-p-cresol, into its monohydrochloride salt. This is typically achieved by treating a solution of the aminophenol with hydrochloric acid.
A general and effective method involves dissolving the amine in a suitable solvent, such as methanol or ethyl acetate, and then introducing hydrogen chloride (HCl) gas. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. This method has been described for the synthesis of 2-aminophenol (B121084) hydrochloride, where the amine is dissolved in methanol, and HCl gas is bubbled through the solution, leading to a 90% yield of the salt after precipitation with ethyl acetate.
Alternatively, the amine can be treated with a solution of hydrochloric acid. The resulting salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a non-polar co-solvent.
Novel Synthetic Methodologies for 2-Amino-6-nitrop-cresol Analogues
Research into the synthesis of substituted phenols continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods.
Catalytic Approaches in Cresol Derivatization
Modern synthetic chemistry has seen a surge in the use of catalysts to improve reaction outcomes. In the context of cresol nitration, Lewis acid catalysis has been investigated to enhance selectivity and allow for milder reaction conditions. core.ac.uk Catalysts can influence the regioselectivity of the nitration, potentially leading to higher yields of the desired isomer and reducing the formation of by-products.
Another innovative approach is the use of solid-phase catalysts. For example, silica (B1680970) gel has been employed as a support for nitrating agents like nitric acid. researchgate.net This method can improve the yield of nitro compounds and offers simpler workup procedures compared to traditional homogeneous processes. researchgate.net Such solid-supported reagents can exhibit high chemo- and regioselectivity under mild conditions. researchgate.net
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of nitrocresols and their derivatives, this involves several key strategies.
One major focus is the replacement of hazardous reagents, such as strong acids and toxic solvents. The use of solid-supported catalysts, as mentioned above, is a step in this direction, as it can eliminate the need for large quantities of corrosive acids like sulfuric acid. researchgate.net Research into solvent-free reaction conditions or the use of more environmentally friendly solvents is also a key area. An economical and environmentally friendly synthetic route for nitrophenols has been investigated which avoids the use of catalysts and solvents by carefully controlling physical parameters like temperature and nitric acid concentration. paspk.org
Stereoselective and Regioselective Synthesis Studies
The synthesis of 2-Amino-6-nitro-p-cresol, the free base of the target monohydrochloride, is primarily a challenge of regioselectivity rather than stereoselectivity, as the molecule itself is achiral. The core difficulty lies in directing the incoming nitro and amino groups to the precise 2- and 6-positions on the p-cresol (4-methylphenol) scaffold, relative to the hydroxyl group.
Research into the synthesis of related nitrophenols highlights several strategies to control the position of substitution (regiocontrol). Direct nitration of p-cresol often leads to a mixture of isomers, including significant amounts of 4-methyl-2-nitrophenol. rsc.org The nitration of p-cresol in 68–72% sulfuric acid can involve approximately 40% ipso substitution at the methyl-bearing carbon, forming a 4-methyl-4-nitrocyclohexadienone intermediate that rearranges to 4-methyl-2-nitrophenol. rsc.org
To achieve the desired 2,6-disubstitution pattern, multi-step pathways are typically required. One common approach involves the dinitration of p-cresol, followed by a selective partial reduction of one nitro group. For instance, the preparation of 2-amino-4-nitrophenol is achieved through the partial reduction of 2,4-dinitrophenol. orgsyn.org A similar strategy could be envisioned for 2-Amino-6-nitro-p-cresol, starting from 2,6-dinitro-p-cresol and carefully controlling the reduction to convert only one of the two nitro groups to an amine.
Another powerful technique for achieving regioselectivity involves the use of blocking or directing groups. For example, a method for the selective preparation of 3-methyl-6-nitrophenol from m-cresol (B1676322) involves sulfonation, followed by nitration and subsequent desulfonation. oup.com This "one-pot procedure" demonstrates how temporarily blocking a more reactive position with a sulfonyl group can direct the nitration to the desired, less accessible position. oup.com A similar strategy could theoretically be adapted for the p-cresol system to yield the 6-nitro isomer with high selectivity.
| Strategy | Description | Key Intermediates | Primary Challenge |
|---|---|---|---|
| Direct Nitration & Separation | Nitration of p-cresol followed by chromatographic separation of the resulting isomers. | 4-Methyl-2-nitrophenol, 4-Methyl-3-nitrophenol | Low yield of desired isomer, difficult separation. |
| Dinitration & Partial Reduction | Formation of 2,6-dinitro-p-cresol followed by selective chemical or catalytic reduction of one nitro group. | 2,6-Dinitro-p-cresol | Controlling the reduction to be mono-selective. |
| Blocking Group Strategy | Temporarily blocking a reactive position (e.g., via sulfonation) to direct nitration to the desired position, followed by removal of the blocking group. | Sulfonated p-cresol derivative | Developing a "one-pot" procedure with high efficiency. oup.com |
Reaction Mechanisms in Synthetic Transformations
Elucidation of Nitration Mechanisms
The introduction of a nitro group onto the p-cresol ring is a classic example of an electrophilic aromatic substitution reaction. slideshare.net The mechanism has been extensively studied and is generally understood to proceed via the Ingold-Hughes model, particularly in the strong acid mixtures typically used for nitration. acs.org
The key steps are:
Generation of the Electrophile : Concentrated nitric acid is protonated by a stronger acid, usually sulfuric acid. This is followed by the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the principal electrophile. youtube.commasterorganicchemistry.com
Electrophilic Attack : The electron-rich aromatic ring of p-cresol attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). acs.orgnih.gov The formation of this intermediate is typically the rate-limiting step of the reaction. nih.gov
Deprotonation : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the new nitro group. This step restores the aromaticity of the ring, yielding the final nitrated product. youtube.com
An alternative mechanism, known as the single-electron transfer (SET) mechanism, has been proposed, particularly for electron-rich aromatic substrates. acs.orgnih.gov In this model, an electron is first transferred from the aromatic ring to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. acs.org However, for most standard nitrations in solution, the polar Ingold-Hughes mechanism is widely accepted as the primary pathway. nih.gov
| Stage | Reactants | Products | Description |
|---|---|---|---|
| 1. Electrophile Formation | HNO₃ + 2H₂SO₄ | NO₂⁺ + H₃O⁺ + 2HSO₄⁻ | Dehydration of nitric acid by sulfuric acid to form the nitronium ion. youtube.com |
| 2. Nucleophilic Attack | Aromatic Ring + NO₂⁺ | Arenium Ion (σ-complex) | The π-system of the aromatic ring attacks the electrophile. acs.orgnih.gov |
| 3. Deprotonation | Arenium Ion + Base (e.g., H₂O) | Nitroaromatic + H₃O⁺ | A proton is removed to restore aromaticity. youtube.com |
Studies on Amination Reaction Kinetics
The synthesis of 2-Amino-6-nitro-p-cresol involves the formation of an amino group, which can be achieved either by the reduction of a nitro group or through a nucleophilic aromatic substitution (SₙAr) reaction.
The kinetics of the SₙAr pathway have been thoroughly investigated for various aromatic systems. rsc.org This mechanism is prevalent in the amination of highly electron-deficient rings, such as dinitrophenols. The generally accepted mechanism involves a two-step process:
Nucleophilic Addition : The nucleophile (e.g., ammonia or an amine) attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org
Elimination of Leaving Group : The leaving group (e.g., a halide or another nitro group) is expelled, and the aromaticity of the ring is restored.
Kinetic studies show that the rate-limiting step can be either the formation or the decomposition of the Meisenheimer intermediate, depending on the specific reactants and conditions. acs.orgnih.gov For aminolysis reactions, the Brønsted β_nuc value, derived from plotting reaction rates against the pKa of various aminium ions, can provide insight into the transition state structure. acs.orgnih.gov
Alternatively, and more commonly for this specific transformation, the amino group is introduced via the reduction of a pre-existing nitro group. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a protic solvent. chemicalbook.comrsc.org The kinetics of this heterogeneous catalytic process are complex, depending on factors such as catalyst activity, substrate concentration, hydrogen pressure, and temperature. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of stepwise reductions.
Investigation of Protonation Equilibria
2-Amino-6-nitro-p-cresol is an amphoteric molecule, possessing both a basic amino group and an acidic phenolic hydroxyl group. quora.com The protonation state of the molecule is therefore highly dependent on the pH of the solution. The formation of the monohydrochloride salt involves the protonation of the basic amino group under acidic conditions.
The basicity of the aniline-like amino group is significantly influenced by the electronic effects of the other substituents on the aromatic ring. qorganica.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making anilines less basic than aliphatic amines. qorganica.com This basicity is further modulated by:
The Nitro Group (-NO₂) : As a strong electron-withdrawing group, it significantly reduces the electron density on the ring and on the amino group through both inductive and resonance effects. This substantially decreases the basicity of the amine (increases the pKa of the anilinium ion). qorganica.com
The Methyl Group (-CH₃) : As an electron-donating group, it slightly increases the electron density on the ring, thereby slightly increasing the basicity of the amine. qorganica.com
The Hydroxyl Group (-OH) : As a strong electron-donating group by resonance, it increases the electron density at the ortho and para positions, which would generally increase the basicity of a para-amino group. However, its effect on a meta-amino group is primarily an electron-withdrawing inductive effect.
The acidity of the phenolic proton is likewise affected. The electron-withdrawing nitro group enhances the acidity of the phenol (B47542) (lowers its pKa), while the electron-donating methyl group slightly decreases its acidity. In acidic solution (e.g., in the presence of HCl), the amino group is protonated to form an anilinium ion (-NH₃⁺), resulting in the stable 2-Amino-6-nitro-p-cresol monohydrochloride salt. quora.com
| Substituent | Position | pK_b_ | Effect on Basicity Compared to Aniline (B41778) (pK_b_ = 9.4) |
|---|---|---|---|
| H | - | 9.4 | Reference |
| -CH₃ (Methyl) | para | 8.9 | Increased |
| -CH₃ (Methyl) | meta | 9.3 | Slightly Increased |
| -Cl (Chloro) | para | 10.0 | Decreased |
| -NO₂ (Nitro) | meta | 11.5 | Strongly Decreased |
| -NO₂ (Nitro) | para | 13.0 | Very Strongly Decreased |
Chemical Modifications and Derivatization Research of 2 Amino 6 Nitrop Cresol Monohydrochloride
Functionalization of the Amino Group
The amino group in 2-amino-6-nitro-p-cresol is a primary nucleophilic site, making it a prime target for various derivatization strategies. However, its reactivity is influenced by the electronic effects of the other ring substituents, particularly the strongly electron-withdrawing nitro group. researchgate.net
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental reactions for modifying the amino group. The direct alkylation or acylation of 2-amino-6-nitro-p-cresol must be managed carefully to ensure selectivity, as the hydroxyl group also presents a site for potential reaction.
N-Alkylation: Selective N-alkylation of aminophenols can be challenging. A common strategy involves a one-pot reaction that begins with the condensation of the aminophenol with an aldehyde to form an imine, which is subsequently reduced, often with sodium borohydride, to yield the N-alkylated product. researchgate.net This method selectively targets the amino group. The strong electron-withdrawing nature of the nitro group in the target molecule decreases the nucleophilicity of the amino group, which can make these reactions more difficult compared to unsubstituted aminophenols. researchgate.net
N-Acylation: The N-acylation of the amino group to form amides is a more straightforward process. The reaction typically involves treating the aminophenol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the HCl byproduct. Chemoselective N-acetylation of 2-aminophenol (B121084), for instance, can be achieved with high efficiency, indicating that selective acylation of the amino group in 2-amino-6-nitro-p-cresol is highly feasible. researchgate.net
Table 1: Representative N-Alkylation and N-Acylation Reactions on Aminophenol Scaffolds This table is based on general reactions for aminophenols and represents potential pathways for 2-Amino-6-nitro-p-cresol.
| Reaction Type | Reagents | Product Type | Reference Reaction |
|---|---|---|---|
| N-Alkylation (Reductive Amination) | 1. Aldehyde (e.g., Benzaldehyde) 2. Reducing Agent (e.g., NaBH4) | Secondary Amine | Selective N-alkylation of aminophenols via imine formation and reduction. researchgate.net |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) Base (e.g., Pyridine) | Amide | Chemoselective acetylation of 2-aminophenol. researchgate.net |
Cyclization Reactions to Form Heterocyclic Systems (e.g., Benzoxazoles)
The ortho-aminophenol structure of 2-amino-6-nitro-p-cresol is an ideal precursor for the synthesis of benzoxazoles, an important class of heterocyclic compounds. This transformation typically involves a condensation reaction between the aminophenol and a carbonyl-containing compound, followed by cyclodehydration. nih.gov
A variety of reagents can be used for this cyclization, including aldehydes, carboxylic acids, and acyl chlorides. nih.govorganic-chemistry.org The reaction with aldehydes, often catalyzed by an acid or a metal catalyst, is a common and efficient method. nih.gov Studies have shown that substituents on the aminophenol ring, including electron-withdrawing groups like nitro groups, are generally well-tolerated in these cyclization reactions. organic-chemistry.org For example, the reaction of a substituted 2-aminophenol with an aromatic aldehyde can proceed under mild conditions to yield the corresponding 2-arylbenzoxazole derivative. nih.gov
Table 2: Examples of Benzoxazole Synthesis from 2-Aminophenols This table illustrates common cyclization reactions that could be applied to 2-Amino-6-nitro-p-cresol.
| Co-reactant | Catalyst/Conditions | Product | Reference Method |
|---|---|---|---|
| Aromatic Aldehydes | LAIL@MNP, Ultrasound, 70°C | 2-Arylbenzoxazole | Green synthesis via condensation/cyclization. nih.gov |
| β-Diketones | Brønsted Acid and CuI | 2-Substituted Benzoxazole | Tolerates nitro substituents on the aminophenol ring. organic-chemistry.org |
| Orthoesters | Heat | 2-Substituted Benzoxazole | Efficient methodology for creating libraries of heterocycles. organic-chemistry.org |
Amide and Sulfonamide Derivative Synthesis
Beyond simple N-acylation, the amino group of 2-amino-6-nitro-p-cresol can be converted into more complex amide and sulfonamide derivatives.
Amide Synthesis: Amide derivatives are readily synthesized by reacting the primary amino group with a carboxylic acid or its activated form (e.g., acyl chloride, ester). sphinxsai.com The reaction between a substituted aniline (B41778) and an amino acid ester, for example, can be refluxed in methanol (B129727) to produce the corresponding amide derivative. sphinxsai.comresearchgate.net This method could be adapted to synthesize a wide range of amide-containing structures from 2-amino-6-nitro-p-cresol.
Sulfonamide Synthesis: The synthesis of sulfonamides is a cornerstone of medicinal chemistry. ekb.eg The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base (such as pyridine (B92270) or sodium carbonate) to scavenge the generated HCl. ijarsct.co.inresearchgate.net This robust reaction is applicable to a wide variety of amines, including aromatic amines, and could be used to convert 2-amino-6-nitro-p-cresol into its corresponding sulfonamide derivatives. ekb.eg
Transformations of the Nitro Group
The nitro group is a key functional handle that can be transformed to introduce new functionalities, most notably through reduction to an amino group.
Selective Reduction to Amino-Cresol Derivatives
The selective reduction of the nitro group in 2-amino-6-nitro-p-cresol to an amino group would yield 2,6-diamino-4-methylphenol, a diamino-cresol derivative. This transformation is a critical step in the synthesis of many complex molecules. A variety of methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other reducible or sensitive functionalities. nih.govrsc.org
Commonly employed methods include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com For instance, the reduction of 4-methyl-2-nitrophenol (B89549) to 2-amino-4-methylphenol (B1222752) is effectively achieved using Pd/C and hydrogen in methanol. chemicalbook.com Raney Nickel is often preferred when trying to avoid the reduction of other groups. commonorganicchemistry.com
Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl) provides a mild and effective method for nitro group reduction. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂): This reagent offers a mild route to reduce aromatic nitro groups and is known for its good functional group tolerance. commonorganicchemistry.com
Sodium Sulfide (B99878) (Zinin Reduction): Sodium sulfide (Na₂S) is particularly useful for the selective reduction of one nitro group in polynitroarenes. commonorganicchemistry.comstackexchange.com
Table 3: Comparison of Reagents for Selective Nitro Group Reduction This table summarizes common methods applicable to the reduction of the nitro group in 2-Amino-6-nitro-p-cresol.
| Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H2, Pd/C | Methanol, Room Temperature | High efficiency, common lab method. | commonorganicchemistry.comchemicalbook.com |
| Fe, Acetic Acid | Heat | Mild, tolerates many other reducible groups. | commonorganicchemistry.com |
| SnCl2 | Ethanol (B145695)/HCl | Mild conditions, good selectivity. | commonorganicchemistry.com |
| Na2S (Zinin Reduction) | Aqueous/Alcoholic solution, Heat | Good for selective reduction in polynitro compounds. | commonorganicchemistry.comstackexchange.com |
| Ni(acac)2, PMHS | THF, Room Temperature | Excellent chemoselectivity via hydrosilylation. | rsc.org |
Explorations of Other Nitro Group Reactivity
Beyond reduction, the reactivity of the aromatic nitro group is somewhat limited. It is a powerful deactivating group, making the aromatic ring strongly electron-deficient. wikipedia.org This property generally inhibits electrophilic aromatic substitution reactions.
However, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution (SNAr), but this requires the presence of a suitable leaving group (like a halide) positioned ortho or para to the nitro group. In the structure of 2-amino-6-nitro-p-cresol, no such leaving group is present. The primary reactivity remains its transformation via reduction. google.com The nitro group can also participate in the formation of colored charge-transfer complexes with electron-rich compounds. libretexts.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is a primary site for chemical reactions, influenced electronically and sterically by the adjacent amino and distant nitro and methyl groups. Its acidity is enhanced by the electron-withdrawing nitro group, making the formation of a phenolate (B1203915) anion and subsequent reactions more facile than in simple cresols. libretexts.org
The phenolic hydroxyl group can be readily converted into ethers and esters, common strategies for modifying the properties of phenolic compounds.
Etherification: The synthesis of ether derivatives, such as phenetidines from nitrophenols, can be achieved through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. For instance, processes have been developed for the etherification of nitrophenol mixtures using ethanol in the presence of a phase transfer catalyst to yield products like nitrophenetole. google.com Similarly, the preparation of aminodiphenyl ethers has been demonstrated by reacting a nitrophenol with a substituted chlorobenzene (B131634) in the presence of a base like potassium carbonate. google.com These methods highlight viable pathways for the etherification of the hydroxyl group in 2-amino-6-nitro-p-cresol.
Esterification: Esterification of the phenolic hydroxyl group is also a key modification. However, the presence of the primary amino group introduces a competing reaction site for N-acylation. Research on related aminophenol derivatives has shown that reaction conditions, particularly the strength of the base used as a catalyst, can selectively favor O-acylation (esterification) over N-acylation (amidation). google.com The use of a strong, sterically hindered base like triethylamine (B128534) can selectively promote the formation of the O-acyl product, or ester, while weaker bases like pyridine tend to yield the N-acyl product as the major component. google.com This selectivity is crucial for designing synthetic routes that specifically target the phenolic hydroxyl group.
Table 1: Influence of Base on Acylation of Aminophenols
| Base Used | pKa Value | Major Product | Reaction Type | Reference |
|---|---|---|---|---|
| Triethylamine | ~10.75 | O-Acyl Product | Esterification | google.com |
| Pyridine | ~5.25 | N-Acyl Product | Amidation | google.com |
Aminophenol derivatives are effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net The 2-amino-6-nitro-p-cresol molecule can act as a bidentate ligand, coordinating to a central metal ion through both the deprotonated phenolic oxygen and the nitrogen of the amino group to form stable chelate rings.
Research on similar ligands, such as 4-aminophenol (B1666318) and Schiff bases derived from ortho-aminophenol, demonstrates this coordination behavior. researchgate.netresearchgate.net For example, complexes of Cu(II) and Co(II) with 4-aminophenol have been synthesized and characterized, showing coordination through both the amino and deprotonated hydroxyl groups. researchgate.net In many cases, the phenolic oxygen acts as a bridging atom to form binuclear or polynuclear metal complexes. researchgate.net The specific coordination mode can be influenced by factors such as the metal ion used, the solvent system, and the reaction conditions. rsc.org The formation of these metal complexes can significantly alter the electronic and chemical properties of the parent ligand.
Table 2: Examples of Metal Complexation with Aminophenol-type Ligands
| Ligand | Metal Ion | Coordination Sites | Resulting Complex Geometry (Example) | Reference |
|---|---|---|---|---|
| 4-Aminophenol | Cu(II) | Amino Nitrogen, Phenolic Oxygen | Square Planar | researchgate.net |
| 4-Aminophenol | Co(II) | Amino Nitrogen, Phenolic Oxygen | Octahedral | researchgate.net |
| Schiff base of o-aminophenol and salicylaldehyde | Cu(II) | Imine Nitrogen, Phenolic Oxygens | Binuclear Complex | researchgate.net |
| N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide | Cu(II) | Amine, Amide, Phenolic Oxygen | Four and Six Coordinate Complexes | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 6 Nitrop Cresol Monohydrochloride
Spectroscopic Research for Structural Elucidation
The structural confirmation of 2-Amino-6-nitro-p-cresol monohydrochloride relies on a synergistic application of several spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-6-nitro-p-cresol monohydrochloride, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets, representing the two protons on the benzene (B151609) ring. Due to the various substituents, these protons are in different electronic environments and would likely appear at different chemical shifts. The methyl group protons would yield a singlet, typically in the upfield region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would also produce signals, though their chemical shift can be variable and depend on factors like solvent and concentration. In the monohydrochloride salt, the amino group would be protonated to -NH₃⁺, which would alter its chemical shift and coupling behavior.
¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the methyl group). The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon atoms bonded to the electron-withdrawing nitro group and the electron-donating hydroxyl and amino groups would show characteristic downfield and upfield shifts, respectively.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Amino-6-nitro-p-cresol
| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic H (C₃-H) | δ 7.0 - 7.5 | Expected to be a doublet. |
| Aromatic H (C₅-H) | δ 6.5 - 7.0 | Expected to be a doublet. | |
| Methyl H (-CH₃) | δ 2.0 - 2.5 | Singlet. | |
| Amino H (-NH₂) | δ 4.0 - 5.5 | Broad singlet; shift is solvent-dependent. For the -NH₃⁺ salt, this would be further downfield. | |
| Hydroxyl H (-OH) | δ 9.0 - 11.0 | Broad singlet; shift is solvent-dependent. | |
| ¹³C NMR | Aromatic C (C-OH) | δ 150 - 160 | |
| Aromatic C (C-NH₂) | δ 140 - 150 | ||
| Aromatic C (C-NO₂) | δ 135 - 145 | ||
| Aromatic C (C-CH₃) | δ 125 - 135 | ||
| Aromatic C (C-H) | δ 115 - 125 | Two distinct signals expected. | |
| Methyl C (-CH₃) | δ 15 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Amino-6-nitro-p-cresol monohydrochloride would exhibit characteristic absorption bands for its hydroxyl, amino, nitro, and substituted aromatic components.
The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of O-H stretching vibrations from the phenolic group. The N-H stretching of the amino group would also appear in this region, typically as one or two sharp peaks. In the monohydrochloride salt, the -NH₃⁺ group would show broad absorption bands. The nitro group (-NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range.
Table 2: Expected FTIR Absorption Bands for 2-Amino-6-nitro-p-cresol
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3600 | O-H Stretch | Phenolic -OH |
| 3100 - 3500 | N-H Stretch | Amino -NH₂ |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Methyl -CH₃ |
| 1500 - 1570 | Asymmetric N-O Stretch | Nitro -NO₂ |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 1300 - 1370 | Symmetric N-O Stretch | Nitro -NO₂ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-Amino-6-nitro-p-cresol structure contains multiple chromophores and auxochromes, leading to a characteristic absorption spectrum. The benzene ring itself is a chromophore, and its absorption is significantly modified by the attached amino, hydroxyl, methyl, and nitro groups.
The combination of electron-donating groups (-OH, -NH₂, -CH₃) and a powerful electron-withdrawing group (-NO₂) on the same aromatic ring extends the conjugated π-system. This extension lowers the energy required for electronic transitions, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). It is expected that the compound will exhibit strong absorption in the UV-A (315-400 nm) and possibly the near-visible regions, which would impart a yellow color to the compound. For comparison, nitrophenols often show absorption bands that extend into the visible region. guidechem.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-Amino-6-nitro-p-cresol, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula of C₇H₈N₂O₃.
The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). In the case of the monohydrochloride salt, analysis would likely be performed on the free base after a sample workup or observed as the protonated molecule [M+H]⁺ at m/z 169.06. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or parts of it (e.g., NO, 30 Da), as well as fragmentation of the aromatic ring itself.
Table 3: Predicted Mass Spectrometry Data for 2-Amino-6-nitro-p-cresol
| m/z Value (Predicted) | Ion | Notes |
| 168.05 | [M]⁺ | Molecular ion peak for the free base. |
| 169.06 | [M+H]⁺ | Protonated molecular ion, common in ESI-MS. |
| 151 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 138 | [M-NO]⁺ | Loss of nitric oxide radical. |
| 122 | [M-NO₂]⁺ | Loss of nitro radical, a common fragmentation. |
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly effective for observing symmetric vibrations and non-polar bonds. For 2-Amino-6-nitro-p-cresol, the symmetric stretching vibration of the nitro group is expected to produce a very strong signal in the Raman spectrum, typically in the range of 1300-1370 cm⁻¹. oup.com The aromatic ring vibrations, including the ring breathing mode, would also be prominent. This technique is highly sensitive to the molecular structure and can be used to study polymorphism and intermolecular interactions in the solid state.
Crystallographic Investigations and Crystal Engineering
While specific crystallographic data for 2-Amino-6-nitro-p-cresol monohydrochloride is not publicly available, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state. Such an analysis would provide precise bond lengths, bond angles, and torsion angles.
Crystal engineering studies would focus on understanding and controlling these intermolecular interactions to potentially produce different polymorphic forms with varied physical properties. Hirshfeld surface analysis could be employed to visualize and quantify the different types of intermolecular contacts within the crystal lattice, providing insight into the stability of the structure.
Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Structure
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-amino-6-nitro-p-cresol monohydrochloride, this technique would yield critical data on its molecular geometry and crystal packing.
The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would reveal key structural parameters.
Key Molecular Geometry Parameters from SC-XRD:
Bond Lengths: The distances between covalently bonded atoms (e.g., C-C, C-N, N-O).
Bond Angles: The angles formed by three connected atoms (e.g., O-N-O in the nitro group).
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
This data allows for the unambiguous confirmation of the molecular structure, including the planarity of the aromatic ring and the orientation of the amino, nitro, and methyl substituents. The presence of the monohydrochloride salt would be confirmed by locating the chloride ion and the protonated amino group within the crystal lattice.
A hypothetical table of crystallographic data that would be generated from an SC-XRD experiment is presented below.
Hypothetical Crystallographic Data for 2-Amino-6-nitrop-cresol Monohydrochloride
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.4 |
| Z (molecules/cell) | 4 |
Powder X-ray Diffraction (PXRD) for Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. aalto.fi Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely ground powder containing a multitude of tiny crystallites.
The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. For 2-amino-6-nitro-p-cresol monohydrochloride, PXRD would be used to:
Confirm Phase Identity: By comparing the experimental PXRD pattern to one calculated from SC-XRD data, the identity of the bulk material can be verified.
Assess Purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from other known phases or a broad amorphous halo would confirm the phase purity of the sample.
Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking
The solid-state structure of 2-amino-6-nitro-p-cresol monohydrochloride would be significantly influenced by a variety of non-covalent interactions. gatech.edu These interactions dictate the packing of molecules in the crystal lattice.
Hydrogen Bonding: With the presence of a hydroxyl group, a protonated amino group (NH₃⁺), and a nitro group, extensive hydrogen bonding is expected. The protonated amine and the hydroxyl group would act as strong hydrogen bond donors. The chloride ion (Cl⁻) and the oxygen atoms of the nitro and hydroxyl groups would serve as primary hydrogen bond acceptors. A detailed analysis of the SC-XRD data would reveal a network of these interactions, defining the supramolecular architecture. For instance, N-H···Cl, O-H···Cl, and N-H···O hydrogen bonds would likely be prominent. aalto.fi
π-π Stacking: The aromatic cresol (B1669610) ring provides a platform for π-π stacking interactions. These occur when the electron-rich π systems of adjacent aromatic rings overlap. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and they play a crucial role in the stabilization of the crystal structure. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the ring can influence the nature and strength of these stacking interactions. nih.gov
Hypothetical Intermolecular Interaction Data
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| Hydrogen Bond | N-H | Cl⁻ | ~3.1 | ~170 |
| Hydrogen Bond | O-H | Cl⁻ | ~3.0 | ~175 |
Polymorphism and Solid-State Chemistry
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of 2-amino-6-nitro-p-cresol monohydrochloride have been reported, it is a phenomenon that should be investigated for any new crystalline solid.
The study of polymorphism would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid form would be analyzed by techniques such as PXRD and thermal analysis (like Differential Scanning Calorimetry) to identify and characterize any distinct polymorphic forms.
Rational Design Principles in Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. gatech.edu In the context of 2-amino-6-nitro-p-cresol monohydrochloride, crystal engineering principles could be applied to:
Control Crystal Packing: By understanding the dominant hydrogen bonding and π-π stacking interactions, it may be possible to predict and control the resulting crystal structure.
Form Co-crystals: The compound could be co-crystallized with other molecules (co-formers) to create new multi-component crystalline materials with tailored properties. The selection of co-formers would be guided by their ability to form predictable hydrogen bonds or other strong intermolecular interactions with the target molecule.
Influence Physical Properties: By modifying the crystal structure through techniques like co-crystallization or by inducing polymorphism, it may be possible to improve properties such as solubility or stability. The robust hydrogen bonding motifs offered by the protonated amine and hydroxyl groups make this compound a candidate for systematic studies in supramolecular assembly.
Theoretical and Computational Chemistry of 2 Amino 6 Nitrop Cresol Monohydrochloride
Density Functional Theory (DFT) Applications
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within 2-Amino-6-nitro-p-cresol is dictated by the interplay of its functional groups attached to the cresol (B1669610) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) and the hydroxyl group (-OH) are electron-donating. This electronic competition significantly influences the molecule's reactivity and intermolecular interactions.
Computational methods like Density Functional Theory (DFT) are employed to model this charge distribution and visualize it through Molecular Electrostatic Potential (MEP) maps. mdpi.comresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue or green) are electron-deficient and prone to nucleophilic attack. researchgate.net
For 2-Amino-6-nitro-p-cresol, the MEP map is expected to show:
Negative Potential: Concentrated around the oxygen atoms of the nitro and hydroxyl groups. These areas are the most electronegative and represent likely sites for hydrogen bonding interactions. mdpi.comresearchgate.net
Positive Potential: Located around the hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic ring hydrogens. mdpi.com The presence of the monohydrochloride form would introduce a protonated amine (-NH₃⁺), creating a significant region of positive potential and enhancing the molecule's solubility in polar solvents.
The electrostatic potential is crucial for understanding intramolecular charge transfer and predicting how the molecule will interact with other molecules, such as solvents or biological receptors. mdpi.com
Table 1: Predicted Electrostatic Potential Characteristics of 2-Amino-6-nitrop-cresol
| Molecular Region | Functional Group | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|---|
| Negative | Nitro Group (-NO₂) | Strongly Negative | Site for electrophilic attack / H-bond acceptor |
| Negative | Hydroxyl Group (-OH) | Negative | H-bond acceptor/donor site |
| Positive | Amino Group (-NH₃⁺) | Strongly Positive | H-bond donor site, nucleophilic attack target |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules like 2-Amino-6-nitro-p-cresol monohydrochloride in various environments. mdpi.com Simulations typically require a force field (a set of parameters describing the potential energy of the system), and are run under specific ensembles (e.g., NPT - constant number of particles, pressure, and temperature) to mimic experimental conditions. nih.gov
MD simulations can elucidate the complex network of intermolecular forces that govern the behavior of 2-Amino-6-nitro-p-cresol monohydrochloride.
In Solution: In an aqueous environment, simulations would focus on the hydration shell surrounding the molecule. Key interactions would include strong hydrogen bonds between the protonated amino (-NH₃⁺) and hydroxyl (-OH) groups with water molecules. The nitro group's oxygen atoms would also act as hydrogen bond acceptors. The chloride counter-ion would be solvated by water, and the dynamics of these ion-solvent and solute-solvent interactions could be tracked over time. researchgate.net
In the Solid State: In a crystalline form, MD simulations can explore crystal packing, lattice energies, and the stability of different polymorphic forms, as has been studied for related compounds like m-nitrophenol. mdpi.com The simulations would model the intricate network of hydrogen bonds and van der Waals forces between adjacent molecules in the crystal lattice, which determine the material's physical properties.
Advanced MD techniques, such as reactive force field (ReaxFF) simulations or ab initio MD (like Car-Parrinello MD), can be used to model chemical reactions. researchgate.netmdpi.com These methods allow for the formation and breaking of chemical bonds, making them suitable for exploring reaction mechanisms.
For 2-Amino-6-nitro-p-cresol, simulations could be designed to investigate:
Synthesis Reactions: The mechanism of nitration or amination of a cresol precursor could be modeled to understand the regioselectivity and identify key transition states.
Degradation Pathways: The molecule's stability under various conditions (e.g., nitro-oxidative stress) could be simulated to predict degradation products and reaction kinetics. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring for SNAr reactions. walisongo.ac.id Simulations could model the attack of a nucleophile, mapping the energy landscape of the reaction and identifying the Meisenheimer complex intermediate.
Table 2: Typical Parameters for MD Simulation of 2-Amino-6-nitrop-cresol Monohydrochloride
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | GROMOS, AMBER, CHARMM | Describes inter- and intramolecular potentials |
| Water Model | SPC/E, TIP3P | Explicitly models solvent for aqueous simulations |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Captures dynamic events over relevant timescales |
Chemoinformatics and Data-Driven Approaches
Chemoinformatics utilizes computational and informational techniques to solve problems in chemistry. For a molecule like 2-Amino-6-nitro-p-cresol, these approaches can predict properties and reactivity based on its structure.
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For chemical reactivity, a QSAR model could be developed for a family of substituted nitrocresols.
The process involves:
Descriptor Calculation: Calculating various molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors. researchgate.net
Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation correlating the descriptors with an experimentally measured reactivity parameter (e.g., reaction rate constant).
Prediction: Using the validated model to predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors.
A hypothetical QSAR model for the reactivity of nitrocresol derivatives might take the form: Reactivity = c₀ + c₁(LUMO Energy) + c₂(Dipole Moment) + c₃*(Molecular Surface Area)
Table 3: Hypothetical QSAR Data for Nitrocresol Derivatives
| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Reactivity (log k) |
|---|---|---|---|
| Derivative 1 | -2.5 | 4.1 | -3.5 |
| Derivative 2 | -2.8 | 4.5 | -3.1 |
| 2-Amino-6-nitro-p-cresol | -2.7 | 5.2 | -3.2 (Predicted) |
Computational models can predict the likely outcomes of chemical reactions. For 2-Amino-6-nitro-p-cresol, this could involve:
Site of Metabolism Prediction: Algorithms can analyze the molecular structure to predict which sites are most susceptible to metabolic transformation by enzymes (e.g., oxidation of the methyl group, reduction of the nitro group).
Reaction Product Prediction: Software can use a vast database of known chemical reactions and rules to predict the products when the molecule is subjected to various reagents. For instance, it could predict the outcome of diazotization of the amino group followed by a coupling reaction. sigmaaldrich.comchemicalbook.com
Synthesis Planning: Retrosynthesis software can propose potential synthetic routes to 2-Amino-6-nitro-p-cresol by working backward from the target molecule to simpler, commercially available starting materials. nordmann.global
These predictive models are invaluable in chemical research for prioritizing experiments, designing novel synthetic pathways, and understanding the potential chemical fate of a compound.
Chemical Applications As Precursors and Intermediates in Advanced Research Synthesis
Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
2-Amino-6-nitro-p-cresol is recognized as a key intermediate in the manufacturing of various pharmaceutical compounds. nordmann.global While specific examples directly citing the monohydrochloride salt are not extensively detailed in publicly available literature, the parent compound and its analogs are instrumental in creating precursors for drugs, including those with antibiotic and antitumor properties. The general strategy involves the chemical modification of the amino and nitro groups to introduce desired pharmacophores and build the core structure of active pharmaceutical ingredients (APIs). The synthesis of paracetamol analogues, for instance, often starts from p-aminophenol derivatives, highlighting the importance of this class of compounds in medicinal chemistry. sci-hub.st
| Precursor Application | Significance in Pharmaceutical Synthesis |
| Building block for heterocyclic systems | The amino and nitro groups can participate in cyclization reactions to form heterocyclic rings, which are common scaffolds in many drug molecules. |
| Introduction of pharmacophores | The functional groups allow for the attachment of various side chains and moieties that are essential for the biological activity of the drug. |
| Synthesis of drug analogues | The core structure can be modified to create a library of related compounds for structure-activity relationship (SAR) studies. |
Table 1: Pharmaceutical Precursor Applications of Aminophenol Derivatives
Contributions to the Synthesis of Specialty Organic Dyes and Pigments (Chemical Design Aspect)
The structural features of 2-Amino-6-nitro-p-cresol are highly relevant to the design of specialty organic dyes and pigments. The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes, which constitute a large and important class of colorants. unb.cascispace.com The presence of the nitro group, an electron-withdrawing group, and the hydroxyl and methyl groups, which are electron-donating, allows for the fine-tuning of the electronic properties of the resulting dye molecule. This modulation of the electronic structure is crucial for controlling the color, intensity, and fastness properties of the dye.
For example, the synthesis of azo dyes often involves the diazotization of a primary aromatic amine, such as 2-amino-6-nitro-p-cresol, followed by coupling with a suitable coupling component. isca.me The specific choice of the coupling partner and the substituents on the aromatic rings determine the final color of the dye. The nitro group in the 2-Amino-6-nitro-p-cresol moiety can significantly influence the absorption maximum (λmax) of the dye, often leading to deeper and more intense colors. While direct examples for the monohydrochloride are not prevalent, the underlying chemistry of the parent compound is a cornerstone of dye synthesis.
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-Amino-6-nitro-p-cresol extends to being a versatile precursor in the multi-step synthesis of complex organic molecules. nih.govresearchgate.net Organic synthesis often involves a series of reactions to build up a target molecule from simpler starting materials. The functional group handles on 2-Amino-6-nitro-p-cresol allow for a variety of chemical transformations, making it a valuable building block in a synthetic chemist's toolbox.
A general approach to quinazoline (B50416) synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a source of nitrogen, such as an amine or amide, leading to the formation of the quinazoline ring system. The amino group of 2-Amino-6-nitro-p-cresol could potentially serve as the nucleophile in such cyclization reactions after appropriate modification of the other functional groups.
In multi-step organic synthesis, a precursor's value lies in its ability to undergo a series of predictable and high-yielding reactions. 2-Amino-6-nitro-p-cresol offers several reaction sites that can be addressed sequentially. For instance, the nitro group can be selectively reduced to an amino group, creating a diamino-p-cresol derivative. This new diamine can then be used in subsequent reactions to build more complex structures. The phenolic hydroxyl group can be protected and deprotected as needed to direct reactions to other parts of the molecule. This strategic manipulation of functional groups is a key aspect of multi-step synthesis. chemicalbook.comchemnet.com
| Reaction Type | Functional Group Transformation | Synthetic Utility |
| Reduction | -NO₂ → -NH₂ | Creation of a new reactive site for further functionalization. sci-hub.st |
| Diazotization | -NH₂ → -N₂⁺ | Formation of a diazonium salt for coupling reactions (e.g., Sandmeyer reaction). |
| Acylation | -NH₂ → -NHCOR | Protection of the amino group or introduction of new functionalities. |
| Etherification | -OH → -OR | Protection of the hydroxyl group or modification of solubility. |
Table 2: Key Transformations in Multi-Step Synthesis Utilizing 2-Amino-6-nitro-p-cresol
Catalytic Roles and Mechanisms in Organic Reactions
While primarily used as a precursor, certain aminophenol derivatives can exhibit catalytic activity in specific organic reactions. The compound is listed under the category of "Catalyst and Auxiliary," suggesting a potential role in facilitating chemical transformations. nih.gov For example, the reduction of nitrophenols to aminophenols is a significant industrial process, and various catalysts, often based on metal nanoparticles supported on materials like polydopamine-magnetite, are employed. Although 2-Amino-6-nitro-p-cresol itself is a product of such a reduction, the broader class of aminophenols can participate in catalytic cycles. The specific catalytic mechanisms would depend on the reaction but could involve the compound acting as a ligand for a metal catalyst or participating in electron transfer processes. Further research is needed to fully elucidate the specific catalytic roles and mechanisms of 2-Amino-6-nitro-p-cresol monohydrochloride.
Environmental Fate and Transformation Studies of 2 Amino 6 Nitrop Cresol Monohydrochloride
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2-Amino-6-nitro-p-cresol monohydrochloride, the primary abiotic degradation pathways are expected to be photolysis, hydrolysis, and chemical oxidation/reduction.
Photolysis is a key mechanism for the removal of nitrophenols from the atmosphere, though it is considered less effective for nitrocresols. noaa.gov The average photolysis rate of nitrocresols can be an order of magnitude lower than that of nitrophenols. noaa.gov The presence of other atmospheric constituents can influence these reactions. For instance, aqueous phase photonitration has been identified as a potential formation pathway for nitrophenols and nitrocresols, with its significance depending on the liquid water content in the atmosphere. noaa.gov Furthermore, nitrophenols are known to be a source of nitrous acid (HONO), a crucial precursor for hydroxyl (OH) radicals in polluted environments. noaa.gov
The atmospheric half-lives of nitrophenols are estimated to range from 3 to 18 days. cdc.gov In aquatic environments, photolysis is a critical fate process, particularly in near-surface waters where sunlight penetration is highest. The half-life of nitrophenols in freshwater due to photolysis can range from one to eight days, while in seawater, it can be significantly longer, ranging from 13 to 139 days. cdc.gov
No specific photolytic transformation data for 2-Amino-6-nitro-p-cresol monohydrochloride was found in the reviewed literature.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For 2-Amino-6-nitro-p-cresol monohydrochloride, the stability of the aromatic ring and the substituent groups will determine its susceptibility to hydrolysis.
While specific hydrolysis data for 2-Amino-6-nitro-p-cresol monohydrochloride is not available, studies on similar compounds can provide insights. For instance, the hydrolysis of cephalosporin (B10832234) derivatives, which also contain amide-like structures, shows that the rate of hydrolysis is pH-dependent. researchgate.net In general, aromatic nitro compounds can be reactive, and some may explode in the presence of a strong base like sodium hydroxide, even in aqueous solutions. noaa.gov
Table 1: General Hydrolysis Susceptibility of Related Functional Groups
| Functional Group | General Hydrolysis Behavior | Influencing Factors |
| Amine | Generally stable to hydrolysis. | Extreme pH may cause some reaction. |
| Nitro | Generally stable to hydrolysis under typical environmental conditions. | Can be reactive under strongly basic conditions. noaa.gov |
| Phenolic Hydroxyl | Generally stable to hydrolysis. | Can ionize depending on pH. |
Specific kinetic data for the hydrolysis of 2-Amino-6-nitro-p-cresol monohydrochloride are not documented in the available scientific literature.
Chemical oxidation and reduction reactions in soil and water can contribute to the transformation of organic contaminants. These reactions are often mediated by naturally occurring oxidants (e.g., manganese oxides, reactive oxygen species) or reducing agents (e.g., ferrous iron, sulfides).
For aromatic nitro compounds, reduction of the nitro group to an amino group is a common transformation pathway in anaerobic environments like wet soils and sediments. researchgate.net This can be facilitated by various abiotic reducing agents present in these matrices. researchgate.net Conversely, in oxic environments, oxidation of the aromatic ring or the substituent groups can occur. The presence of strong oxidizing agents can lead to the degradation of the compound. Organonitrate compounds, including nitrocresols, are considered oxidizing agents themselves and can react vigorously with reducing agents. noaa.gov
Detailed studies on the specific chemical oxidation and reduction of 2-Amino-6-nitro-p-cresol monohydrochloride in environmental matrices were not identified.
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many synthetic chemicals.
The biodegradation of nitrophenolic compounds has been extensively studied, with numerous bacterial strains capable of utilizing these compounds as a source of carbon, nitrogen, and energy. researchgate.net In soils, biodegradation is often the most significant fate process for nitrophenols. cdc.gov
Microorganisms have evolved various pathways to degrade nitroaromatic compounds. A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aminophenol can then undergo further degradation. For example, some bacteria degrade 4-chloro-2-aminophenol through various intermediates. researchgate.net The biodegradation of p-nitrophenol has been shown to proceed via the formation of hydroquinone (B1673460), which is then further metabolized. nih.gov
Mixed microbial cultures, such as those found in municipal activated sludge, have been shown to degrade nitrophenols and nitrobenzene. nih.gov Bacterial species like Comamonas testosteroni and Acidovorax delafieldii have demonstrated a broad capacity to degrade these compounds. nih.gov In some cases, the degradation of nitrocresols can be facilitated by denitrifying sludge, which can simultaneously oxidize ammonium (B1175870) and p-cresol (B1678582). nih.gov
The efficiency of biodegradation can be influenced by environmental conditions. For instance, the half-life of 4-nitrophenol (B140041) in topsoil can be as short as one to three days under aerobic conditions, but increases to around 14 days under anaerobic conditions. cdc.gov
Table 2: Examples of Microorganisms Involved in the Degradation of Related Nitroaromatic Compounds
| Microorganism | Degraded Compound(s) | Key Transformation | Reference |
| Comamonas testosteroni | Nitrophenols, Nitrobenzene | Broad degradation ability | nih.gov |
| Acidovorax delafieldii | Nitrophenols, Nitrobenzene | Broad degradation ability | nih.gov |
| Moraxella sp. | p-Nitrophenol | Removal of nitro group, formation of hydroquinone | nih.gov |
| Denitrifying sludge | p-Cresol, Ammonium | Simultaneous oxidation | nih.gov |
| Arthrobacter sp. | 2-Nitrobenzoate (B253500) | Oxidative release of nitrite (B80452) | frontiersin.org |
Specific microbial transformation pathways for 2-Amino-6-nitro-p-cresol monohydrochloride have not been documented.
The microbial degradation of xenobiotics is mediated by specific enzymes. For nitroaromatic compounds, nitroreductases are key enzymes that catalyze the initial reduction of the nitro group. Following this, monooxygenases and dioxygenases can play a role in ring cleavage.
For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. involves a 2-nitrobenzoate-2-monooxygenase, which facilitates the oxidative release of the nitrite ion. frontiersin.org In the degradation of p-nitrophenol by a Moraxella species, particulate enzymes catalyze the conversion to hydroquinone. nih.gov Soybean peroxidase, in the presence of hydrogen peroxide, has been shown to catalyze the biodegradation of chlorophenols. mdpi.com
While there is no specific information on the enzymatic biotransformation of 2-Amino-6-nitro-p-cresol monohydrochloride, it is plausible that similar enzymatic systems, such as nitroreductases and oxidases, would be involved in its degradation by competent microorganisms.
Research specifically detailing the enzymatic biotransformations of 2-Amino-6-nitro-p-cresol monohydrochloride is not available in the current scientific literature.
Identification of Microbial Metabolites
The primary and most common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro (-NO₂) group to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This process can occur under both aerobic and anaerobic conditions and is catalyzed by nitroreductase enzymes found in a wide range of bacteria and fungi. nih.gov
Given the structure of 2-Amino-6-nitro-p-cresol, the initial microbial transformation would likely involve the reduction of the nitro group. This would result in the formation of 2,6-diamino-p-cresol . Further degradation could then proceed through ring cleavage, a common fate for aromatic compounds, eventually leading to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen.
It is important to note that under certain conditions, the intermediate hydroxylamino- derivatives can be reactive and may undergo condensation reactions to form larger, more complex, and potentially more persistent molecules like azoxy compounds. However, the primary pathway for many microorganisms is the complete reduction to the corresponding amine.
Table 1: Postulated Microbial Metabolites of 2-Amino-6-nitro-p-cresol
| Parent Compound | Postulated Primary Metabolite | Potential Subsequent Transformation |
| 2-Amino-6-nitro-p-cresol | 2,6-Diamino-p-cresol | Aromatic ring cleavage and mineralization |
Disclaimer: The microbial metabolites listed are postulated based on the known biodegradation pathways of structurally related nitroaromatic compounds. Specific experimental data for 2-Amino-6-nitro-p-cresol monohydrochloride is currently lacking.
Characterization of Transformation Products
The identification and characterization of transformation products are crucial for understanding the complete environmental fate of a chemical. These products may have different physicochemical properties and toxicological profiles compared to the parent compound. mdpi.comnih.govnih.gov
A suite of sophisticated analytical techniques is employed to identify and quantify the transformation products of compounds like 2-Amino-6-nitro-p-cresol monohydrochloride from environmental matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating complex mixtures of organic compounds. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it allows for the tentative identification of transformation products based on their retention times and UV-Vis spectra, and definitive identification through their mass-to-charge ratio and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile transformation products, GC-MS is a powerful tool. Derivatization may be necessary to increase the volatility of polar metabolites. The mass spectrometer provides detailed structural information, enabling the confident identification of unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is invaluable for the unambiguous structural elucidation of isolated transformation products. It provides detailed information about the chemical environment of each atom in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the transformation products, providing clues to the changes that have occurred in the parent molecule.
Table 2: Analytical Techniques for Transformation Product Identification
| Analytical Technique | Information Provided | Application in Identifying Transformation Products |
| HPLC-DAD/MS | Retention time, UV-Vis spectrum, mass-to-charge ratio, fragmentation pattern | Separation and identification of polar and non-polar metabolites. |
| GC-MS | Retention time, mass spectrum | Identification of volatile and semi-volatile transformation products. |
| NMR Spectroscopy | Detailed structural information | Unambiguous structure elucidation of isolated products. |
| FTIR Spectroscopy | Identification of functional groups | Confirmation of structural changes during transformation. |
The environmental fate of the major postulated transformation product, 2,6-diamino-p-cresol , would be governed by its physicochemical properties. As an aromatic amine, it is expected to be more susceptible to aerobic degradation and ring cleavage by microbial communities compared to its nitrated precursor. Aromatic amines can be mineralized by various soil and aquatic microorganisms.
The persistence of this metabolite in the environment would depend on factors such as microbial activity, oxygen availability, pH, and temperature. In general, aromatic amines are considered to be less persistent than their corresponding nitroaromatic compounds under aerobic conditions.
Environmental Transport and Distribution Modeling (Chemical Perspective)
Understanding the movement and partitioning of 2-Amino-6-nitro-p-cresol monohydrochloride in the environment is essential for predicting its potential exposure pathways and areas of accumulation.
The adsorption and desorption behavior of a chemical determines its mobility in soil and sediment. For ionizable compounds like 2-Amino-6-nitro-p-cresol monohydrochloride, this behavior is strongly influenced by the pH of the surrounding medium and the organic matter content of the soil or sediment.
As a weak acid due to the phenolic hydroxyl group, the charge of the molecule will vary with pH. At pH values below its pKa, the compound will be predominantly in its neutral form and is more likely to adsorb to organic matter through hydrophobic interactions. At pH values above its pKa, it will exist as an anion, which may lead to repulsion from negatively charged soil particles and thus lower adsorption. The presence of the amino group, which can be protonated at low pH, further complicates this behavior.
Table 3: Factors Influencing Adsorption and Desorption
| Environmental Factor | Influence on Adsorption/Desorption |
| Soil/Sediment Organic Matter | Higher organic matter content generally leads to increased adsorption of the neutral form. |
| pH | Affects the ionization state of the molecule, influencing its interaction with soil particles. |
| Clay Content and Type | Clay minerals can provide surfaces for adsorption, particularly for the cationic form at low pH. |
The potential for 2-Amino-6-nitro-p-cresol monohydrochloride to leach through the soil profile into groundwater or to be transported via surface runoff is directly related to its adsorption characteristics.
Leaching Potential: Compounds with low adsorption coefficients (Kd) are more likely to leach into groundwater. The leaching potential of 2-Amino-6-nitro-p-cresol monohydrochloride is expected to be higher in sandy soils with low organic matter content and at pH values where the compound is in its more soluble anionic form.
Run-off Potential: Run-off is a significant transport mechanism for compounds that are strongly adsorbed to soil particles, especially during heavy rainfall events that cause soil erosion. For soluble compounds, run-off can occur as dissolved constituents in the water phase. The run-off potential will therefore be influenced by the compound's solubility and the intensity and frequency of precipitation.
Research on Remediation Strategies for Contaminated Systems (Chemical Basis)
The release of synthetic nitroaromatic compounds, such as 2-Amino-6-nitro-p-cresol, into the environment is a significant concern due to their potential toxicity and persistence. researchgate.netmdpi.com These compounds are often resistant to natural degradation processes owing to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. mdpi.com Consequently, research has focused on developing effective remediation strategies to remove these contaminants from soil and water systems. These strategies are broadly categorized into chemical and biological treatments, which aim to either completely mineralize the pollutants into harmless substances like carbon dioxide, water, and inorganic ions, or transform them into less toxic intermediates. This section explores the chemical basis of two primary remediation approaches: Advanced Oxidation Processes (AOPs) and bioremediation.
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to degrade persistent organic pollutants in water and soil. researchgate.net These methods are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). The hydroxyl radical has a very high oxidation potential, allowing it to rapidly attack and degrade a wide range of organic molecules that are often resistant to other chemical oxidants.
The fundamental chemical basis of AOPs involves the production of these radicals through various means. Common AOPs applicable to the degradation of nitrophenolic compounds include:
Fenton and Photo-Fenton Processes: The classic Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) salts to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the efficiency of pollutant degradation.
UV/H₂O₂ Oxidation: This process involves the photolysis of hydrogen peroxide by ultraviolet radiation to generate hydroxyl radicals. It is a widely used method for water treatment due to its effectiveness and the absence of sludge formation.
Ozonation (O₃): Ozone can directly oxidize pollutants or decompose in water (particularly at high pH) to form hydroxyl radicals. Combining ozone with UV light or hydrogen peroxide can further enhance radical production.
Heterogeneous Photocatalysis: This technique typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anions, which then degrade the organic pollutants adsorbed on the catalyst surface.
The degradation of a compound like 2-Amino-6-nitro-p-cresol by AOPs would proceed through a series of complex reactions initiated by the hydroxyl radical. The radical can attack the aromatic ring via electrophilic addition, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to the opening of the aromatic ring, denitrification (removal of the nitro group), and deamination (removal of the amino group), ultimately resulting in the formation of smaller organic acids and, under ideal conditions, complete mineralization to CO₂, H₂O, and nitrate (B79036) or ammonium ions.
Research on related nitrophenolic compounds has demonstrated the high efficacy of AOPs. For example, studies on the degradation of chlorophenols and nitrophenols show that combined chemical treatment can significantly enhance their removal from contaminated soil and water. researchgate.net The efficiency of these processes depends on various factors, including pH, temperature, and the concentration of the pollutant and oxidizing agents.
Interactive Table: Comparison of AOPs for Degradation of 2,4,6-Trichlorophenol (a related compound) Data derived from studies on similar phenolic compounds to illustrate AOP effectiveness. nih.gov
| Remediation Method (AOP) | Activating Agent(s) | Typical Conditions | Degradation Efficiency | Key Findings |
| ZVI/H₂O₂ (Fenton-like) | Zero-Valent Iron, Hydrogen Peroxide | pH 3.2, c(Fe⁰) = 0.1 g/L | High | Optimal degradation efficiency among tested peroxide systems. nih.gov |
| ZVI/PMS | Zero-Valent Iron, Peroxymonosulfate | pH 3.2, c(Fe⁰) = 0.1 g/L | High | Efficiency comparable to ZVI/H₂O₂, but can be affected by chloride ions. nih.gov |
| ZVI/PS | Zero-Valent Iron, Peroxydisulfate | pH 3.2, c(Fe⁰) = 0.1 g/L | Moderate | Lower degradation efficiency compared to H₂O₂ and PMS systems. nih.gov |
| Ozonation | Ozone (O₃) | Varies | Moderate to High | Efficiency improves in three-phase systems (gas-liquid-solid) for soil remediation. researchgate.net |
Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or detoxify environmental pollutants. researchgate.net It is considered an environmentally friendly and cost-effective alternative to chemical methods. For nitroaromatic compounds like 2-Amino-6-nitro-p-cresol, microorganisms have evolved specific enzymatic pathways to utilize them as sources of carbon, nitrogen, and energy. mdpi.com The chemical transformation of the pollutant is central to this process.
The biodegradation of aminonitrophenolic compounds can proceed through several key chemical pathways:
Reductive Pathway: Under anaerobic or anoxic conditions, the primary attack is often on the nitro group. Nitroreductase enzymes catalyze the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). This pathway detoxifies the compound by removing the electron-withdrawing nitro group but results in the formation of aromatic amines, which may require further aerobic degradation.
Oxidative Pathways: In aerobic environments, microorganisms employ oxygenase enzymes to initiate the degradation process.
Initial Attack: The degradation can be initiated by monooxygenases or dioxygenases. A monooxygenase incorporates one oxygen atom into the aromatic ring, often leading to hydroxylation and the removal of a substituent. A dioxygenase incorporates both atoms of O₂, typically adding two hydroxyl groups to form a catechol or a substituted catechol. For aminophenols, initial degradation often involves an oxidative deamination to form a catechol intermediate. researchgate.netnih.gov
Ring Cleavage: Once a dihydroxy-intermediate like catechol or protocatechuate is formed, the aromatic ring is destabilized and susceptible to cleavage. Ring-cleavage dioxygenases catalyze this critical step. There are two main routes:
ortho (or intradiol) Cleavage: The ring is broken between the two hydroxyl groups.
meta (or extradiol) Cleavage: The ring is broken adjacent to one of the hydroxyl groups.
Metabolism of Intermediates: The resulting aliphatic products from ring cleavage are funneled into central metabolic pathways, such as the Krebs cycle, where they are used for cell growth and energy production, ultimately leading to mineralization.
Specific bacterial genera, including Pseudomonas, Burkholderia, and Arthrobacter, have been identified as being capable of degrading various aminophenols and nitrophenols through these pathways. researchgate.netnih.gov For example, Pseudomonas fluorescens has been shown to degrade phenol (B47542) via a catechol intermediate, followed by a meta-cleavage pathway.
Interactive Table: Key Chemical Pathways in the Bioremediation of Aminonitrophenols
| Pathway Type | Key Reaction | Enzymes Involved | Typical Conditions | Resulting Intermediates |
| Reductive | Reduction of Nitro Group | Nitroreductases | Anaerobic/Anoxic | Nitroso, Hydroxylamino, Amino compounds |
| Oxidative | Oxidative Deamination | Deaminase, Monooxygenase | Aerobic | Catechols, Hydroquinones researchgate.netnih.gov |
| Oxidative | Ring Hydroxylation | Monooxygenases, Dioxygenases | Aerobic | Catechols, Substituted Catechols |
| Oxidative | Aromatic Ring Cleavage | Catechol 1,2-dioxygenase (ortho) or Catechol 2,3-dioxygenase (meta) | Aerobic | Muconic acids, Muconic semialdehydes |
Q & A
Q. How does the reactivity of this compound compare to structurally analogous chlorinated cresols?
- Methodology: Perform Hammett analysis using substituent constants (σ) for nitro and amino groups. Kinetic studies (UV-Vis monitoring) of electrophilic substitution (e.g., bromination) reveal enhanced para-directing effects due to the nitro group. Contrast with 5-Amino-4-Chloro-o-Cresol HCl, where steric hindrance reduces reactivity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
